Spectroscopic data (NMR, IR, MS) of 3-cyclopropylhexan-1-amine
Spectroscopic data (NMR, IR, MS) of 3-cyclopropylhexan-1-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-cyclopropylhexan-1-amine
Abstract
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. Small molecules incorporating unique structural motifs, such as the cyclopropyl group, often exhibit desirable pharmacological properties. This guide presents a comprehensive spectroscopic analysis of 3-cyclopropylhexan-1-amine, a representative aliphatic primary amine featuring a cyclopropyl substituent. While actual spectral data for this specific, non-commercial compound is not publicly available, this document leverages fundamental principles and extensive empirical data from analogous structures to provide a robust, predictive analysis. We will detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for molecular characterization and validation.
Introduction: The Imperative for Spectroscopic Validation
3-cyclopropylhexan-1-amine (C₉H₁₉N, Molar Mass: 141.26 g/mol ) is a chiral aliphatic amine that combines three key structural features: a strained cyclopropyl ring, a flexible hexyl chain, and a nucleophilic primary amine. Each of these imparts distinct chemical properties and, consequently, unique spectroscopic signatures. The cyclopropyl moiety is a well-known "bioisostere" for phenyl groups or double bonds, often improving metabolic stability and binding affinity, making its inclusion in novel compounds a common strategy in medicinal chemistry.[1]
The rigorous confirmation of such a molecule's identity and purity is paramount before its use in any biological or chemical screening process. A multi-faceted analytical approach is not merely best practice; it is a necessity for regulatory compliance and scientific validity. This guide provides an expert-driven framework for interpreting the spectroscopic data expected for this molecule, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the carbon skeleton of 3-cyclopropylhexan-1-amine.
Caption: Structure of 3-cyclopropylhexan-1-amine with carbon numbering.
Mass Spectrometry (MS): The Initial Fingerprint
Mass spectrometry provides the molecular weight and crucial fragmentation data derived from the molecule's stability and bond strengths. For a small, volatile molecule like this, Electron Ionization (EI) is the technique of choice.
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet.
-
Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating an energetically unstable molecular ion (M⁺•).
-
Fragmentation: The excess energy in the M⁺• causes it to fragment into smaller, more stable charged ions and neutral radicals.
-
Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at its specific m/z, generating the mass spectrum.
Predicted EI-MS Data and Interpretation
The mass spectrum of an aliphatic amine is highly characteristic.
-
The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have a molecular ion with an odd-numbered mass.[2][3] For C₉H₁₉N, the calculated molecular weight is 141.26. Therefore, we predict the molecular ion peak (M⁺) to appear at m/z = 141 . This peak is often weak or absent in linear amines due to rapid fragmentation.[4]
-
Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] This process results in a resonance-stabilized iminium cation. For a primary amine of the structure R-CH₂-NH₂, this cleavage yields a fragment at m/z = 30 . This is almost always the base peak (the most intense peak) in the spectrum.
Caption: Dominant α-cleavage fragmentation pathway in EI-MS.
Table 1: Predicted Mass Spectrometry Data
| Predicted m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 141 | [C₉H₁₉N]⁺• | Molecular Ion (M⁺). Expected to be weak or absent. |
| 126 | [M - CH₃]⁺ | Loss of a terminal methyl group. |
| 98 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |
| 84 | [M - C₄H₉]⁺ | Cleavage of the propyl chain. |
| 30 | [CH₂NH₂]⁺ | Base Peak from α-cleavage. Diagnostic for primary amines.[7] |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary amine and the hydrocarbon skeleton of our target molecule have distinct, predictable absorption bands.
Experimental Protocol: FTIR Spectroscopy (Neat Liquid)
-
Sample Preparation: A single drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty salt plates is acquired to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The IR spectrometer passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.
-
Data Processing: The instrument performs a Fourier Transform on the interferogram to generate the final spectrum of absorbance (or transmittance) vs. wavenumber (cm⁻¹).
Predicted IR Spectrum and Interpretation
The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
-
N-H Vibrations: Primary amines (R-NH₂) are distinguished by two N-H stretching bands resulting from symmetric and asymmetric vibrations.[3][8] These are typically medium in intensity and sharper than the broad O-H stretch of alcohols.[3] A key N-H bending (scissoring) mode is also expected.
-
C-H Vibrations: The spectrum will be dominated by C-H stretching from the sp³ hybridized carbons of the alkyl chain. A key diagnostic feature for the cyclopropyl group can be a C-H stretching band at a slightly higher frequency than typical alkanes, often just above 3000 cm⁻¹.
-
C-N Vibration: The C-N stretch is a weaker absorption found in the fingerprint region.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity | Reference |
|---|---|---|---|
| 3380 - 3450 | N-H Asymmetric Stretch | Medium | [3] |
| 3300 - 3350 | N-H Symmetric Stretch | Medium | [3] |
| 3050 - 3080 | Cyclopropyl C-H Stretch | Medium-Weak | |
| 2850 - 2960 | Alkyl C-H Stretch | Strong | [9] |
| 1590 - 1650 | N-H Bend (Scissor) | Medium | [8] |
| 1450 - 1470 | CH₂ Bend (Scissor) | Medium | |
| 1020 - 1250 | C-N Stretch | Weak-Medium | [2] |
| 800 - 900 | N-H Wag (Out-of-plane bend) | Broad, Strong |[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping
NMR is the most powerful technique for detailed structural elucidation, providing information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Key parameters include acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to produce a spectrum with a single peak for each unique carbon atom. This requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[10]
-
-
Data Processing: The FID is Fourier transformed, phased, and baseline-corrected to yield the final NMR spectrum.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum will reveal distinct signals for the cyclopropyl, alkyl chain, and amine protons. The protons of the cyclopropyl ring are famously shielded by the ring's unique electronic structure, causing them to appear at an unusually high field (low ppm value).[11][12][13]
Table 3: Predicted ¹H NMR Data
| Proton Assignment (See Figure) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale |
|---|---|---|---|---|
| H-N (on N1) | 1.1 - 1.8 | 2H | Broad Singlet | Labile protons, exchange with solvent traces. |
| H-1 | 2.6 - 2.8 | 2H | Multiplet | Deshielded by adjacent electron-withdrawing NH₂ group. |
| H-6 | 0.8 - 0.9 | 3H | Triplet | Terminal methyl group, split by adjacent CH₂. |
| H-2, H-4, H-5 | 1.2 - 1.6 | 6H | Complex Multiplet | Overlapping signals of the aliphatic chain. |
| H-3 | 0.9 - 1.1 | 1H | Multiplet | Methine proton adjacent to cyclopropyl and alkyl groups. |
| H-7 | 0.3 - 0.6 | 1H | Multiplet | Methine proton of the cyclopropyl ring. |
| H-8, H-9 | 0.0 - 0.4 | 4H | Complex Multiplet | Highly shielded diastereotopic methylene protons of the cyclopropyl ring.[11] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. Like the protons, the cyclopropyl carbons are highly shielded.[14]
Table 4: Predicted ¹³C NMR Data
| Carbon Assignment (See Figure) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1 | 40 - 45 | Alpha to amine group, deshielded. |
| C-3 | 35 - 40 | Methine carbon, substituted. |
| C-2, C-4, C-5 | 20 - 38 | Standard sp³ aliphatic carbons.[15] |
| C-6 | ~14 | Terminal methyl group. |
| C-7 | 12 - 18 | Methine carbon of the cyclopropyl ring. |
| C-8, C-9 | 2 - 8 | Highly shielded methylene carbons of the cyclopropyl ring.[14] |
Integrated Analytical Workflow
In a real-world scenario, these techniques are used in a logical sequence to build a complete picture of the molecule.
Caption: Logical workflow for spectroscopic validation.
Conclusion
The structural characterization of 3-cyclopropylhexan-1-amine requires a synergistic application of modern spectroscopic techniques. Mass spectrometry will confirm its molecular weight (m/z 141) and reveal a characteristic base peak at m/z 30 due to alpha-cleavage. Infrared spectroscopy will verify the presence of the primary amine (N-H stretches ~3300-3450 cm⁻¹) and hydrocarbon framework. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive map of the molecule's carbon-hydrogen framework, distinguished by the highly shielded signals characteristic of the cyclopropyl group. This predictive guide serves as a robust template for any scientist tasked with the synthesis and validation of this, or structurally related, novel chemical entities.
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